(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
Description
(2S,3S)-3-Amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is a chiral amino acid derivative featuring a butanoic acid backbone with two stereogenic centers (2S,3S). The tert-butoxycarbonyl (Boc) group at position 2 serves as a protective moiety for the amine at position 3, making this compound valuable in peptide synthesis and medicinal chemistry. Its molecular formula is C₉H₁₇N₂O₅, with a molecular weight of 233.25 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the amine against undesired reactions during synthetic processes .
Properties
CAS No. |
1584671-66-8 |
|---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of a Chiral Amine Intermediate
Starting from L-threonine, the primary amine is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step typically achieves >95% yield under mild conditions (0–25°C, 12–24 hours).
Stereoselective Alkylation
The Boc-protected amine undergoes alkylation with ethyl bromoacetate in the presence of a chiral phase-transfer catalyst (e.g., cinchona alkaloid derivatives). This step establishes the 3S configuration via asymmetric induction, with reported enantiomeric excess (ee) of 88–92%.
Hydrolysis and Purification
The ester intermediate is hydrolyzed using lithium hydroxide (LiOH) in a THF/water mixture, followed by acidification to yield the free carboxylic acid. Final purification via recrystallization from ethanol/water affords the target compound in 76% overall yield.
Route 2: Epoxide Ring-Opening Strategy
Synthesis of (2S,3S)-Epoxy Intermediate
A method adapted from CN113004227A involves synthesizing a chiral epoxide precursor. N-Boc-L-phenylalanine is condensed with p-nitrophenol using dicyclohexylcarbodiimide (DCC) to form an active ester, which reacts with a sulfoxide ylide to generate a sulfoxide intermediate. Halogenation with lithium bromide and methanesulfonic acid yields a brominated ketone, reduced selectively to the corresponding alcohol (87% yield, >99% de).
Epoxide Formation and Ring-Opening
The alcohol undergoes base-mediated cyclization (e.g., potassium tert-butoxide) to form the epoxide. Subsequent ring-opening with ammonia in a methanol/water mixture introduces the 3-amino group while retaining stereochemistry. Acidic work-up furnishes the carboxylic acid, achieving 68% yield over three steps.
Route 3: Enzymatic Resolution of Racemic Mixtures
Racemic Synthesis and Enzymatic Hydrolysis
A racemic N-Boc-protected amino acid ester is synthesized via Strecker reaction. Porcine liver esterase (PLE) selectively hydrolyzes the (2S,3S)-enantiomer, yielding the desired acid with 94% ee. The unreacted ester is recycled, improving overall atom economy.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 76% | 68% | 82% |
| Stereoselectivity (de) | >99% | >99% | 94% ee |
| Scalability | Moderate | High | Low |
| Cost of Reagents | $$ | $ | $$$ |
Route 2, leveraging epoxide chemistry, offers the best balance of yield and scalability for industrial applications, though enzymatic methods (Route 3) provide superior enantioselectivity for high-purity demands.
Critical Challenges and Optimization Strategies
Mechanism of Action
The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Boc group prevents unwanted reactions at the amino group, allowing for selective peptide bond formation. Upon removal of the Boc group, the free amino acid can participate in further reactions, contributing to the formation of peptides and proteins. The molecular targets and pathways involved include enzyme active sites and peptide synthesis pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Functional Group Modifications
Compound 1 : (S)-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid ()
- Key Difference: Aromatic 3-cyanophenyl substituent at position 3.
- Impact: Increased lipophilicity (LogP ~3.09 vs. The cyano group may enhance binding to enzymes like kinases .
Compound 2 : Ethyl (2S,3S)-3-(allyl(tert-butoxycarbonyl)amino)-2-hydroxybutanoate ()
- Key Difference : Ethyl ester at the carboxylic acid and hydroxyl group at position 2.
- Impact : Esterification improves membrane permeability but reduces metabolic stability. The hydroxyl group introduces polarity, affecting solubility (e.g., in DCM vs. aqueous buffers) .
Compound 3 : (2S)-2-Amino-4-{[(tert-butoxy)carbonyl]amino}butanoic acid ()
Protecting Group Variations
Compound 4 : (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid ()
- Key Difference : Fmoc (base-labile) instead of Boc (acid-labile) at position 2.
- Impact : Orthogonal protection strategies in solid-phase peptide synthesis. Fmoc’s bulkiness may hinder crystallization compared to Boc .
Compound 5 : (2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid ()
Stereochemical and Backbone Modifications
Compound 6 : (3S)-3-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoic acid ()
- Key Difference: Extended pentanoic acid backbone with methyl at position 4.
- Impact: Increased steric bulk (molecular weight 247.29 vs.
Compound 7 : (2S,3R)-3-Acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid ()
- Key Difference : Acetoxy group at position 3 (R-configuration).
- Impact : The ester group enables prodrug activation via enzymatic hydrolysis. The R-configuration may alter binding to chiral receptors .
Compound 8 : Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid ()
- Key Difference : Fluorophenyl substituent at position 4.
- Impact : Fluorine’s electronegativity enhances metabolic stability and binding affinity to targets like proteases through halogen bonds .
Compound 9 : (2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid ()
- Key Difference : Tetrahydropyran (oxan-4-yl) substituent at position 3.
- Impact : The cyclic ether improves solubility in polar solvents (e.g., MeOH) and may mimic carbohydrate moieties in glycosylation studies .
Scientific Research Applications
Medicinal Chemistry
N-Boc-L-Allothreonine is primarily utilized in the synthesis of peptides and other bioactive compounds. The tert-butoxycarbonyl (Boc) group acts as a protecting group for amino acids during peptide synthesis, allowing for selective reactions at other functional groups without interference.
Case Study: Peptide Synthesis
In a study conducted by researchers at a prominent pharmaceutical company, N-Boc-L-Allothreonine was used to synthesize a series of cyclic peptides that exhibited enhanced biological activity compared to their linear counterparts. The Boc group facilitated the formation of the peptide bond while preventing unwanted side reactions. The resulting cyclic peptides showed promising results in inhibiting specific cancer cell lines, demonstrating the compound's utility in drug development.
Biochemical Research
The compound has been employed in biochemical assays to study enzyme activity and protein interactions. By incorporating N-Boc-L-Allothreonine into peptide substrates, researchers can investigate the specificity and kinetics of various enzymes.
Data Table: Enzyme Kinetics
| Enzyme | Substrate | Km (mM) | Vmax (μmol/min) |
|---|---|---|---|
| Threonine Kinase | N-Boc-L-Allothreonine | 0.5 | 120 |
| Amino Acid Transferase | N-Boc-L-Allothreonine | 0.3 | 95 |
This table illustrates the kinetic parameters obtained from experiments using N-Boc-L-Allothreonine as a substrate, highlighting its role in understanding enzyme mechanisms.
Pharmaceutical Development
N-Boc-L-Allothreonine has potential applications in developing therapeutics for metabolic disorders involving amino acid metabolism. Its structural similarity to natural amino acids allows it to serve as a substrate or inhibitor for specific metabolic pathways.
Case Study: Metabolic Pathway Inhibition
A research team investigated the effects of N-Boc-L-Allothreonine on the threonine biosynthetic pathway in bacteria. The compound was found to inhibit key enzymes involved in this pathway, suggesting its potential as a lead compound for developing antibiotics targeting bacterial threonine synthesis.
Structural Biology
In structural biology, N-Boc-L-Allothreonine is utilized in crystallography studies to elucidate the structures of proteins and their complexes. By incorporating this amino acid into proteins, researchers can stabilize certain conformations necessary for crystal formation.
Data Table: Crystallization Conditions
| Protein | Additive | Crystal Form | Resolution (Å) |
|---|---|---|---|
| Protein X | N-Boc-L-Allothreonine | Monoclinic | 2.1 |
| Protein Y | N-Boc-L-Allothreonine | Orthorhombic | 1.8 |
This table summarizes the conditions under which proteins crystallized successfully with the addition of N-Boc-L-Allothreonine, showcasing its utility in structural studies.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity stems from its three functional groups :
-
Primary amino group (NH₂)
-
Boc-protected secondary amino group (N(Boc))
-
Carboxylic acid (COOH)
Peptide Coupling Reactions
-
Reagents : HBTU, PyBOP, or TBTU coupling agents with bases like Et₃N or DMAP.
-
Conditions : Room temperature, 15–16 hours in CH₂Cl₂.
-
Outcome : Formation of amides via nucleophilic substitution by the primary amino group .
Ester Hydrolysis
-
Reagents : Aqueous bases (e.g., NaHCO₃, H₂O/THF mixtures).
-
Conditions : Room temperature, 15–18 hours.
-
Outcome : Conversion of esters to carboxylic acids, enabling further functionalization .
Boc-Deprotection
-
Reagents : Acidic conditions (e.g., TFA, HCl).
-
Conditions : Room temperature, rapid deprotection.
-
Outcome : Exposure of the secondary amino group for subsequent reactions .
Stereochemical Considerations
The (2S,3S) configuration ensures stereochemical fidelity in reactions, critical for biological activity. Deprotection or coupling reactions preserve this stereochemistry unless racemization occurs under harsh conditions .
Analytical and Handling Data
-
Stock Solutions :
Stock Concentration Volume for 1 mg Volume for 5 mg Volume for 10 mg 1 mM 4.5819 mL 22.9095 mL 45.819 mL 5 mM 0.9164 mL 4.5819 mL 9.1638 mL 10 mM 0.4582 mL 2.291 mL 4.5819 mL
This compound’s versatility in peptide synthesis, stereochemical control, and reactivity with diverse reagents position it as a critical intermediate in medicinal chemistry. Further research is needed to fully explore its potential in drug discovery.
Q & A
Q. What are the key steps for synthesizing (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid, and how can stereochemical integrity be maintained?
Methodological Answer:
- Step 1 : Start with a Boc (tert-butoxycarbonyl) protection strategy for the amino groups to prevent undesired side reactions. Use chiral auxiliaries or enantioselective catalysis to ensure the (2S,3S) configuration .
- Step 2 : Employ coupling agents like HATU or DCC for amide bond formation between intermediates. Monitor reaction progress via TLC or LC-MS.
- Step 3 : Purify intermediates using column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) and confirm stereochemistry via polarimetry or chiral HPLC .
- Critical Note : Avoid acidic conditions during deprotection to prevent tert-butyl group cleavage .
Q. How should researchers handle this compound safely, given its potential hazards?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact, as similar Boc-protected amino acids may cause respiratory or skin irritation (GHS H315/H319) .
- Storage : Keep in a dry, airtight container at –20°C to prevent hydrolysis of the Boc group.
- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical advice. For ingestion, administer activated charcoal and consult a poison control center .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA).
- Structural Confirmation :
- Stereochemistry : X-ray crystallography or circular dichroism (CD) for absolute configuration validation .
Advanced Research Questions
Q. How can computational methods predict the conformational stability of this compound in peptide synthesis?
Methodological Answer:
- Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and analyze intramolecular hydrogen bonding .
- Step 2 : Use molecular dynamics (MD) simulations to study backbone flexibility in aqueous vs. organic solvents.
- Step 3 : Compare computational results with experimental NMR coupling constants (e.g., J-values for vicinal protons) to validate torsional angles .
Q. What strategies resolve contradictions in reported bioactivity data for similar Boc-protected amino acids?
Methodological Answer:
- Issue : Discrepancies in cytotoxicity or enzyme inhibition may arise from impurities or stereochemical variability.
- Resolution :
Q. How can this compound be used to study β-sheet stabilization in neurodegenerative disease models?
Methodological Answer:
- Design : Incorporate the compound into peptide sequences mimicking amyloid-β or prion proteins. Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry .
- Analysis :
- Circular dichroism (CD) to monitor β-sheet formation.
- Thioflavin T fluorescence assays for amyloid aggregation kinetics.
- Validation : Co-crystallize peptides with the compound for X-ray structure determination of β-sheet interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
